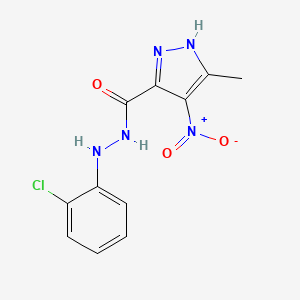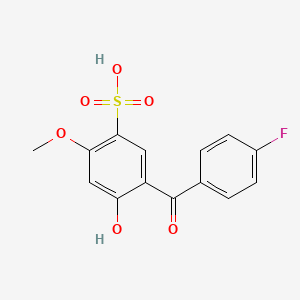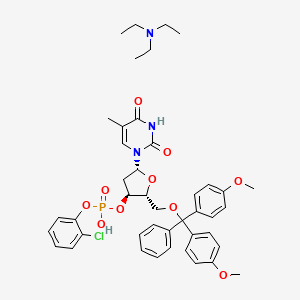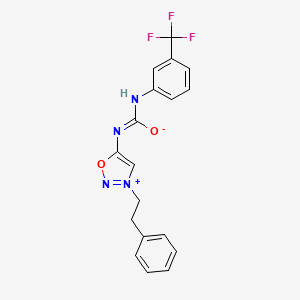
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sydnone imine core, which is a five-membered ring containing nitrogen and oxygen atoms, and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of phenethylamine with a trifluoromethyl-substituted isocyanate under controlled conditions to form the desired sydnone imine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted sydnone imines, amines, and oxides, depending on the reaction conditions and reagents used .
科学的研究の応用
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The sydnone imine core can participate in redox reactions, further contributing to its activity .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetonitrile
- 3-(Trifluoromethyl)benzoyl chloride
- 3-Methylbenzotrifluoride
Uniqueness
Compared to these similar compounds, 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine stands out due to its unique sydnone imine core, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the sydnone imine ring makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
67629-53-2 |
|---|---|
分子式 |
C18H15F3N4O2 |
分子量 |
376.3 g/mol |
IUPAC名 |
N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]-N-[3-(trifluoromethyl)phenyl]carbamimidate |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)14-7-4-8-15(11-14)22-17(26)23-16-12-25(24-27-16)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H-,22,23,24,26) |
InChIキー |
YNJXLFHTSLLRNP-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC[N+]2=NOC(=C2)/N=C(/NC3=CC=CC(=C3)C(F)(F)F)\[O-] |
正規SMILES |
C1=CC=C(C=C1)CC[N+]2=NOC(=C2)N=C(NC3=CC=CC(=C3)C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


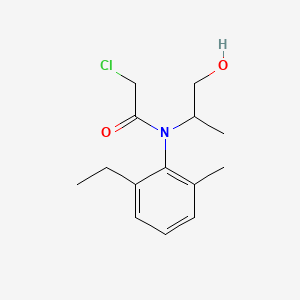
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
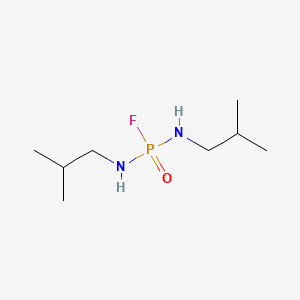


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
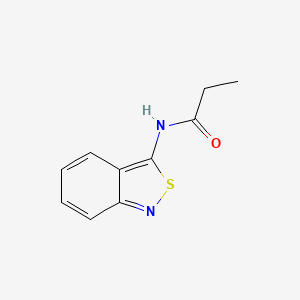
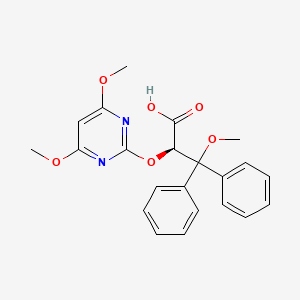
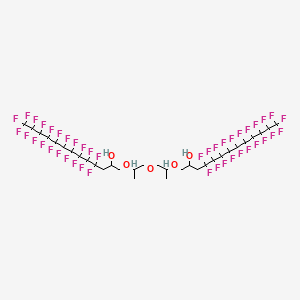
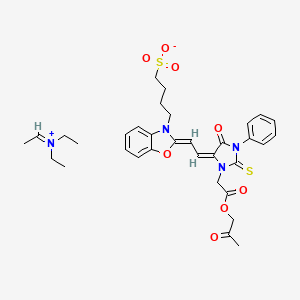
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
